9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile
Description
This compound is a complex pentacyclic heterocycle featuring a thia-diaza core (22-thia-2,12-diaza) and a carbonitrile substituent at position 10. Its structure includes a 4-methoxyphenyl group at position 9 and dimethyl substituents at position 3. Analytical characterization methods such as X-ray crystallography (using programs like SHELXL ) and spectral techniques (IR, UV-Vis) are critical for confirming its geometry and electronic properties .
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2)13-20-25(21(33)14-29)23(16-9-11-17(35-3)12-10-16)19(15-30)26-31-27(34)24-18-7-5-4-6-8-22(18)36-28(24)32(20)26/h9-12,23H,4-8,13-14H2,1-3H3,(H,31,34) |
InChI Key |
JTOGBWFWZMSAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2C4=C(C5=C(S4)CCCCC5)C(=O)N3)C#N)C6=CC=C(C=C6)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs can be categorized based on shared motifs: thia-diaza rings , carbonitrile groups , or methoxyphenyl substituents . Below is a comparative analysis:
Electronic and Functional Comparisons
- Carbonitrile Group: The electron-withdrawing carbonitrile in the target compound enhances its reactivity in nucleophilic substitutions, similar to DTCPB and DTCTB .
- Methoxyphenyl vs. Hydroxyphenyl : Replacing the methoxy group with a hydroxyl (as in ) increases hydrogen-bonding capacity but reduces lipophilicity, impacting solubility and bioavailability.
- Ring Strain and Conformation : The rigid pentacyclic system likely exhibits higher ring strain compared to spirocyclic analogs (e.g., ), which may influence thermal stability and binding affinity in supramolecular interactions.
Methodological Considerations for Comparison
Chemoinformatic Tools
- Tanimoto Coefficient : A similarity coefficient (0.7–0.9 range indicates high similarity) can quantify structural overlap with analogs like DTCPB .
- 3D Shape/Feature Similarity : Programs like PubChem3D assess shape (ST) and feature (CT) similarity. A ST ≥0.8 and CT ≥0.5 suggest functional equivalence .
Crystallographic Validation
Software such as SHELXL and WinGX/ORTEP are critical for resolving conformational details, ensuring accurate comparisons of bond lengths, angles, and puckering parameters (e.g., Cremer-Pople coordinates ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
